(-)-Lentiginosine

Description

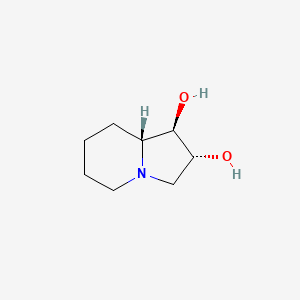

(-)-Lentiginosine is a natural product that belongs to the pyrrolizidine alkaloid family. It was first isolated from the seeds of the plant Echium lusitanicum in 1993. Since then, (-)-Lentiginosine has attracted the attention of many researchers due to its unique structure and potential biological activities.

Scientific Research Applications

Inhibition of Amyloglucosidase : Lentiginosine, identified as a dihydroxyindolizidine alkaloid, has been found to be a significant inhibitor of the fungal alpha-glucosidase, amyloglucosidase, with a Ki of 1 x 10^-5 M. It does not inhibit other alpha-glucosidases or other glycosidases, showing its specificity (Pastuszak et al., 1990).

Synthesis and Structural Analysis : Efforts have been made to synthesize (+)-Lentiginosine, another form of the compound, focusing on its potent and selective inhibition of amyloglucosidases. The review of its syntheses indicates its significance in the field of imino sugars (Cardona et al., 2007).

Biological Activity and Synthetic Approaches : The biological activity of (+)-Lentiginosine, including its role as an amyloglucosidase inhibitor and Hsp90 inhibitor, has prompted numerous synthetic approaches for its preparation. Its non-natural enantiomer, (-)-Lentiginosine, induces apoptosis in tumor cells and is less cytotoxic towards non-transformed cells (Cordero et al., 2014).

Total Synthesis of (+)-Lentiginosine : An efficient and concise total synthesis of (+)-Lentiginosine has been reported, starting from L-tartaric acid-derived nitrone. This synthesis provides a pathway for the creation of structural analogues of (+)-Lentiginosine and evaluates their inhibitory activity against glycosidases (Cardona et al., 2005).

Apoptotic Activity : D(−)lentiginosine induces apoptosis in various tumor cell lines through mechanisms involving caspase expression, mitochondrial membrane potential collapse, and regulation of pro- and anti-apoptotic genes. This suggests potential anti-tumorigenic effects and encourages further investigation for anticancer drug development (Minutolo et al., 2012).

Proapoptotic Activity of Nonnatural Enantiomer : The nonnatural enantiomer of Lentiginosine exhibits proapoptotic activity toward various tumor cells with less cytotoxicity towards normal cells. This is achieved through caspase-dependent mechanisms, indicating its potential as a novel anticancer compound (Macchi et al., 2010).

properties

IUPAC Name |

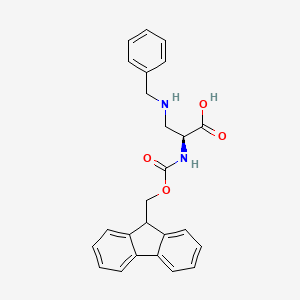

(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQECYPINZNWUTE-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(C(C2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154720 | |

| Record name | Lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Lentiginosine | |

CAS RN |

125279-72-3 | |

| Record name | (-)-Lentiginosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125279-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lentiginosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)